Karatavicinol
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Description
Karatavicinol is a natural product found in Ferula sinaica, Apiaceae, and other organisms with data available.
Scientific Research Applications
Chemical Structure and Properties
Karatavicinol, derived from the resin of the roots of Ferula karatavica, is a coumarin compound with the composition C24H32O5. It is characterized by its melting point (52–53° C) and specific optical rotation. Karatavicinol is an ether of umbelliferone and a sesquiterpene aliphatic triol, with a proposed structural formula (Kir'yalov & Bagirov, 1969).
Medicinal Applications
Karatavicinol has been identified for its potential medicinal applications. Specifically, a variant called karatavicinol A, along with other sesquiterpene coumarins, was isolated from Ferula sinkiangensis resin. These compounds demonstrated in vivo anti-ulcer activity. The structure of karatavicinol A was elucidated through spectroscopic data (Teng, Ma, Li, Ma, & Xu, 2013).
Therapeutic Potential in Traditional Medicine
In ethnobotanical studies, compounds like karatavicinol are often explored for their traditional medicinal uses. Such studies focus on documenting the knowledge of local populations regarding the medicinal properties of native plants, thereby providing a basis for future pharmacological and phytochemical research. This approach is important for identifying potential new drugs and understanding traditional medical practices (Khan, Shinwari, Shah, & Musharaf, 2014).
Scientific Discovery and Development
In a broader context, the discovery and development of compounds like karatavicinol underscore the critical role of scientific research in drug discovery. This process involves a deep understanding of molecular biology and genomic sciences, bridging the gap between basic scientific inquiry and practical medicinal applications (Drews, 2000).
properties
CAS RN |
25374-66-7 |
---|---|
Product Name |
Karatavicinol |
Molecular Formula |
C24H32O5 |
Molecular Weight |
400.51 |
IUPAC Name |
7-[(2E,6E)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoxy]chromen-2-one |
InChI |
InChI=1S/C24H32O5/c1-17(8-12-22(25)24(3,4)27)6-5-7-18(2)14-15-28-20-11-9-19-10-13-23(26)29-21(19)16-20/h6,9-11,13-14,16,22,25,27H,5,7-8,12,15H2,1-4H3/b17-6+,18-14+ |
SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)CCC(C(C)(C)O)O |
Origin of Product |
United States |
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